ammine N-acili
N-Acyl amines are a class of organic compounds that contain both an amine group (-NH₂) and an acyl group (R'-CO-) attached to the same nitrogen atom. These functionalized molecules exhibit diverse chemical properties, making them valuable intermediates in various synthetic reactions. N-Acyl amines find extensive applications in pharmaceuticals, agrochemicals, and as precursors for other functional groups due to their reactivity towards nucleophiles and electrophiles.
Structurally, they are often derived from primary or secondary amines through acylation reactions using carboxylic acids or derivatives. The presence of the acyl group can influence the basicity and solubility of these compounds, offering a versatile platform for medicinal chemistry and material science applications. For instance, N-acyl amine derivatives are used in the synthesis of prodrugs, as ligands for metal complexes, and as intermediates in polymer synthesis.
In summary, N-acyl amines represent a structurally diverse group of compounds with broad utility across multiple sectors due to their unique chemical properties and reactivity.

Struttura | Nome chimico | CAS | MF |
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2-[(1-oxododecyl)amino]ethanesulphonic acid | 40738-12-3 | C14H29NO4S |
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2-Bromo-N-isopropyl-3,3-dimethylbutanamide | 69959-83-7 | C9H18BrNO |
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3-(octylcarbamoyl)propanoic acid | 3151-42-6 | C12H23NO3 |
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6,8-Decadienamide,N-(2-methylpropyl)-, (6Z,8E)- | 94450-20-1 | C14H25NO |
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N-[3-(dimethylamino)propyl]stearamide monoacetate | 13282-70-7 | C25H52N2O3 |
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O-2-(3-Succinylamino)ethyl-O'-methyl-polyethylene Glycol | 92450-99-2 | C9H17NO5 |
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1-HYDROXY-4-CARBOXYL-2,2,6,6-TETRAMETHYLPIPERIDINE, METHYL ESTER | 439858-36-3 | C11H21NO3 |
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3-{(furan-2-yl)methylcarbamoyl}propanoic acid | 335216-97-2 | C9H11NO4 |
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Dodecanamide,N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]- | 383418-30-2 | C22H37NO3 |
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N-(2-Hydroxyethyl)-N-methyldodecanamide | 35179-80-7 | C15H31NO2 |
Letteratura correlata
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Dextrofemine Cas No: 1590-34-7
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